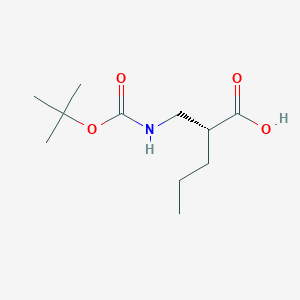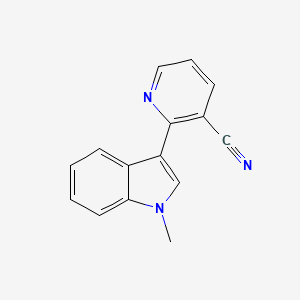
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve the amino acid derivative in dichloromethane.
- Add triethylamine to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by standard techniques such as extraction and chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is involved.
Coupling: It can be used in peptide coupling reactions, often employing reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Coupling: The major products are peptides or other coupled molecules.
Scientific Research Applications
®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of ®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
®-2-(((Benzyloxycarbonyl)amino)methyl)pentanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group instead of a Boc group.
®-2-(((Fluorenylmethoxycarbonyl)amino)methyl)pentanoic acid: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions and can be removed under mild acidic conditions, making it highly versatile in synthetic chemistry.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
ZMTFJZAKAIBBQV-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCCC(CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)



![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)





![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
